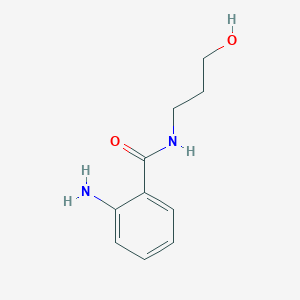

2-amino-N-(3-hydroxypropyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3-hydroxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-5-2-1-4-8(9)10(14)12-6-3-7-13/h1-2,4-5,13H,3,6-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFGUFMCWYGPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407992 | |

| Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30739-27-6 | |

| Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide from 2-aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2-amino-N-(3-hydroxypropyl)benzamide from 2-aminobenzamide. Due to the limited availability of direct literature precedence for this specific transformation, this document provides a comprehensive, proposed methodology based on analogous N-alkylation reactions of aromatic amines. The guide includes a detailed experimental protocol, a summary of representative reaction parameters, and visualizations of the synthetic workflow to aid researchers in the development of a robust synthetic route.

Introduction

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. The synthesis of N-substituted 2-aminobenzamides is a key step in the generation of diverse chemical libraries for biological screening. This guide focuses on a plausible and accessible synthetic route starting from the readily available 2-aminobenzamide. The proposed core transformation is the selective N-alkylation of the primary aromatic amine in the presence of the amide functionality.

Proposed Synthetic Pathway

The most direct approach for the synthesis of this compound from 2-aminobenzamide is the selective N-alkylation of the arylamine with a suitable three-carbon electrophile. 3-chloropropanol is proposed as a cost-effective and readily available alkylating agent. The reaction is anticipated to proceed via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzamide attacks the carbon bearing the chlorine atom in 3-chloropropanol. The use of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack.

Caption: Proposed synthesis of this compound.

Data from Analogous N-Alkylation Reactions

| Entry | Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 24 | 95 | [1] |

| 2 | 4-Methoxyaniline | 1-Octanol | Ru complex / t-BuOK | Toluene | 70 | 24 | 85 | [4] |

| 3 | Aniline | Benzyl alcohol | CoNx@NC / t-BuOK | Toluene | 140 | 18 | 92 | [3] |

| 4 | Aniline | Benzyl alcohol | Pd@La-BDC MOF | Toluene | 150 | 12 | >99 | [5] |

Note: The presented data is from analogous reactions and should be used as a starting point for the optimization of the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general principles of organic synthesis and analogous reactions. Optimization of the reaction conditions will be necessary to achieve the desired outcome.

4.1. Materials and Reagents

-

2-aminobenzamide

-

3-chloropropanol

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (anhydrous)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

4.2. Reaction Setup and Procedure

Caption: Proposed experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous DMF (or DMSO) to make a 0.5 M solution with respect to the 2-aminobenzamide.

-

Addition of Alkylating Agent: Stir the mixture at room temperature and add 3-chloropropanol (1.2-1.5 eq.) dropwise over a period of 15-30 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Challenges and Considerations

-

Selectivity: The primary challenge in this synthesis is achieving selective N-alkylation of the aromatic amino group without affecting the amide functionality. The proposed conditions with a carbonate base are generally mild enough to avoid significant amide hydrolysis or N-alkylation of the amide.

-

Over-alkylation: Di-alkylation of the amino group is a potential side reaction. Using a moderate excess of the alkylating agent and controlling the reaction time can help to minimize this.

-

Alternative Alkylating Agents: If 3-chloropropanol proves to be unreactive or leads to side products, 3-bromopropanol could be used as a more reactive alternative.

-

Alternative Methodologies: Should the direct alkylation prove to be low-yielding or non-selective, alternative strategies such as the "borrowing hydrogen" methodology with 1,3-propanediol as the alkylating agent in the presence of a suitable transition metal catalyst could be explored.[1][2][3][4]

Conclusion

This technical guide provides a comprehensive proposed route for the synthesis of this compound from 2-aminobenzamide. While direct experimental data is scarce, the outlined protocol, based on well-established N-alkylation principles and analogous reactions, offers a solid starting point for researchers. Careful optimization of the reaction conditions will be key to achieving a high yield and purity of the desired product. The provided visualizations of the synthetic pathway and experimental workflow are intended to facilitate the practical implementation of this synthesis in a laboratory setting.

References

- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 2-amino-N-(3-hydroxypropyl)benzamide (CAS Number: 30739-27-6). Due to a notable absence of experimentally derived data in peer-reviewed literature, this document presents a combination of available identifying information, predicted properties, and generalized experimental protocols relevant to the benzamide class of compounds. Furthermore, the potential biological significance of this compound is discussed in the context of the known activities of structurally related N-substituted 2-aminobenzamides.

Introduction

This compound is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The core structure, featuring an aminobenzamide moiety, is a recognized pharmacophore in various biologically active molecules. This guide aims to consolidate the available information on its physicochemical characteristics to support further research and development efforts.

Compound Identification

Basic identifying information for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 30739-27-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | - |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCO)N | - |

Physicochemical Properties

A thorough search of scientific databases and literature reveals a lack of experimentally determined physicochemical data for this compound. The following table summarizes the status of key properties and includes predicted values for a closely related isomer where available. It is critical to note that predicted values are estimations and should be verified through experimental analysis.

| Property | Experimental Value | Predicted Value | Notes |

| Melting Point | Not Available | Not Available | General melting point for benzamide is 127-130 °C. |

| Boiling Point | Not Available | Not Available | - |

| Aqueous Solubility | Not Available | Not Available | Benzamide is slightly soluble in water (13.5 g/L at 25°C). The hydroxyl group in the title compound may increase water solubility. |

| pKa | Not Available | Not Available | The amino group is expected to be basic, and the amide proton weakly acidic. |

| LogP | Not Available | 0.7 (for isomer) | Predicted XlogP for the isomer 2-((3-hydroxypropyl)amino)benzamide. This value suggests moderate lipophilicity. |

Experimental Protocols

The following sections describe standard experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Synthesis of this compound

A general and common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.[3]

Materials:

-

Isatoic anhydride

-

3-Amino-1-propanol

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve isatoic anhydride in DMF.

-

Add a solution of 3-amino-1-propanol in DMF to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ice-cold water to precipitate the crude product.

-

Filter the solid precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

A microwave-assisted variation of this synthesis can also be employed to reduce reaction times.[3]

General synthesis workflow for this compound.

Melting Point Determination

The melting point can be determined using the capillary method.

Procedure:

-

Pack a small amount of the dried, purified compound into a capillary tube sealed at one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus gradually and record the temperature at which the compound begins to melt and the temperature at which it is completely molten. The melting point is reported as this range.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining aqueous solubility.

Procedure:

-

Add an excess amount of the compound to a known volume of water in a flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity

While no specific biological activities have been reported for this compound, the broader class of N-substituted 2-aminobenzamides has demonstrated a range of biological effects.

Antimicrobial Activity

Several studies have reported the synthesis of novel 2-aminobenzamide derivatives and their evaluation as antimicrobial agents.[3][4][5][6] These compounds have shown activity against various strains of bacteria and fungi, suggesting that this compound could also possess antimicrobial properties. The mechanism of action is often related to the specific substitutions on the benzamide scaffold.

PARP Inhibition

3-Aminobenzamide, an isomer of the core structure, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7][8][9] PARP inhibitors are a class of anticancer agents that can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10] The 2-aminobenzamide scaffold is also being explored for its PARP inhibitory potential.[7] This suggests a possible, though unconfirmed, avenue of investigation for this compound in oncology.

References

- 1. This compound, 97%, 10g [scisupplies.eu]

- 2. This compound, CAS [[30739-27-6]] | BIOZOL [biozol.de]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-amino-N-(3-hydroxypropyl)benzamide (CAS No. 30739-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-hydroxypropyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a discussion of the potential biological activities based on related compounds. Due to a lack of extensive research on this specific molecule, this guide also incorporates data from analogous structures to provide a predictive context for its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 30739-27-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |

| LogP | 1.3 (predicted) | --- |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with 3-amino-1-propanol. This method is a common and effective way to produce various N-substituted 2-aminobenzamides.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is adapted from established methods for the synthesis of 2-aminobenzamide derivatives.

Materials:

-

Isatoic anhydride

-

3-Amino-1-propanol

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and heating apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.

-

To this solution, add 3-amino-1-propanol (1.0 to 1.2 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of 2-aminobenzamide derivatives as potential antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal strains. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Histone Deacetylase (HDAC) Inhibition

A significant area of research for 2-aminobenzamide derivatives is their potential as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of cancer and other diseases. Certain 2-aminobenzamide analogues have demonstrated potent and selective HDAC inhibitory activity, suggesting that this compound could be a candidate for investigation in this area.

Potential Signaling Pathway Involvement

Based on the activity of related HDAC inhibitors, this compound, if it possesses similar properties, could modulate signaling pathways involved in cell cycle regulation and apoptosis.

Caption: Hypothesized HDAC inhibition pathway.

Conclusion

This compound, with the CAS number 30739-27-6, is a readily synthesizable compound with potential for further investigation in drug discovery. While direct biological data is currently limited, the well-established activities of related 2-aminobenzamide derivatives, particularly as antimicrobial agents and HDAC inhibitors, provide a strong rationale for its screening and evaluation in these therapeutic areas. The experimental protocols and predictive insights provided in this guide serve as a valuable resource for researchers initiating studies on this compound. Further research is warranted to elucidate its specific biological profile and potential as a therapeutic agent.

References

Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-amino-N-(3-hydroxypropyl)benzamide, a topic of significant interest in pharmaceutical research and development. Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This document offers insights into the predicted solubility of the target compound, presents available data for a structurally related molecule, and provides a detailed experimental protocol for determining solubility in organic solvents.

Physicochemical Properties and Predicted Solubility Profile

The molecule possesses both polar and non-polar characteristics. The benzamide core contributes to some aromatic and non-polar character. Conversely, the amino (-NH2), amide (-CONH-), and hydroxyl (-OH) functional groups are capable of forming hydrogen bonds, which will enhance its solubility in polar solvents. The presence of the flexible hydroxypropyl side chain will also influence its interaction with different solvent environments.

Based on these structural features, this compound is expected to exhibit moderate to good solubility in polar protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is likely to be lower in non-polar solvents such as hexane or toluene.

Quantitative Solubility Data for Benzamide

To provide a practical reference point, the following table summarizes the solubility of the parent compound, benzamide, in a range of common organic solvents at various temperatures. This data can serve as a useful guide for solvent selection in experimental studies with this compound. The solubility of benzamide generally increases with temperature.[1][2]

| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |

| Methanol | 283.15 | 151.3 |

| 298.15 | 235.4 | |

| 313.15 | 358.2 | |

| 323.15 | 465.8 | |

| Ethanol | 283.15 | 78.9 |

| 298.15 | 125.8 | |

| 313.15 | 195.7 | |

| 323.15 | 258.9 | |

| 1-Propanol | 283.15 | 48.2 |

| 298.15 | 78.3 | |

| 313.15 | 125.1 | |

| 323.15 | 169.4 | |

| Acetone | 283.15 | 102.5 |

| 298.15 | 165.9 | |

| 313.15 | 261.3 | |

| 323.15 | 350.1 | |

| Ethyl Acetate | 283.15 | 15.7 |

| 298.15 | 26.8 | |

| 313.15 | 44.9 | |

| 323.15 | 62.3 | |

| Acetonitrile | 283.15 | 10.1 |

| 298.15 | 17.8 | |

| 313.15 | 30.2 | |

| 323.15 | 43.5 |

Data sourced from studies on benzamide solubility.[1][2]

Experimental Protocol for Solubility Determination: The Shake-Flask Gravimetric Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] The following protocol outlines a detailed procedure for determining the solubility of a compound like this compound in an organic solvent using a gravimetric approach.[4][5][6]

3.1. Materials and Equipment

-

This compound (solid form)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (uncertainty ±0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining the temperature within ±0.1°C

-

Vials or flasks with airtight seals

-

Syringes with membrane filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Solvent and Sample: Ensure all solvents are of high purity. The solid compound should be in a stable crystalline form.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K or 310.15 K for physiological relevance). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is recommended to perform preliminary tests to determine the optimal equilibration time by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[7]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature. This allows for the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a membrane filter to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or vial (W1).

-

Dispense the filtered saturated solution into the pre-weighed container and weigh it again to determine the total mass of the solution (W2).

-

Evaporate the solvent from the solution. This can be done in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, place the container with the solid residue in a vacuum oven or desiccator to ensure all residual solvent is removed and dry to a constant weight.

-

Weigh the container with the dry solid residue (W3).

-

-

Calculation of Solubility:

-

Mass of the solute = W3 - W1

-

Mass of the solvent = W2 - W3

-

Solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

-

3.3. Data Analysis and Reporting

-

Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.

-

Report the average solubility value along with the standard deviation.

-

Specify the temperature and the solid form of the compound used in the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask gravimetric method for solubility determination.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Further biological and pharmacological studies would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a framework for understanding its likely solubility profile based on its chemical structure and data from the related compound, benzamide. The detailed experimental protocol for the shake-flask gravimetric method offers a robust and reliable approach for researchers to generate this critical data in-house. Accurate solubility determination is a fundamental step in the drug development process, enabling informed decisions in formulation, preclinical, and clinical studies.

References

Predicted Biological Activity of 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-amino-N-(3-hydroxypropyl)benzamide. Lacking direct experimental data for this specific molecule, this report synthesizes findings from structurally related 2-aminobenzamide derivatives to forecast its potential therapeutic applications and mechanisms of action. The analysis covers predicted antimicrobial, anticancer, kinase inhibitory, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for assessing these activities and postulating the underlying signaling pathways.

Introduction

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The inherent structural features of 2-aminobenzamides, including their capacity for hydrogen bonding and aromatic interactions, allow them to bind to a variety of biological targets. This guide focuses on the predicted activity of a specific derivative, this compound, by extrapolating from the known biological profiles of its structural analogs. The presence of the 3-hydroxypropyl side chain is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent 2-aminobenzamide core, potentially influencing its solubility, metabolic stability, and target engagement.

Predicted Biological Activities

Based on the activities of structurally similar 2-aminobenzamide derivatives, this compound is predicted to exhibit a range of biological effects. The following sections detail these predicted activities, supported by quantitative data from analogous compounds.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cellular processes.

Table 1: Antimicrobial Activity of 2-Aminobenzamide Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | Bacillus subtilis | 6.25 | [1] |

| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | Escherichia coli | 3.12 | [1] |

| N-(4-bromophenyl)benzamide | Escherichia coli | 3.12 | [1] |

| N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 | [1] |

| 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | Aspergillus fumigatus | Potent (More than standard) | [2] |

| 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | Saccharomyces cerevisiae | Good | [2] |

Anticancer Activity

A significant area of investigation for 2-aminobenzamide derivatives is their potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3]

Table 2: Anticancer Activity of 2-Aminobenzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-aminobenzamide derivative 3a | A549 (Lung Carcinoma) | 24.59 | [4] |

| 2-aminobenzamide derivative 3c | A549 (Lung Carcinoma) | 29.59 | [4] |

| o-aminobenzamide analogue F8 | HGC-27 (Gastric Cancer) | 0.26 | [5] |

| 2-aminobenzothiazole derivative 20 | HepG2 (Hepatocellular Carcinoma) | 9.99 | [6] |

| 2-aminobenzothiazole derivative 20 | HCT-116 (Colorectal Carcinoma) | 7.44 | [6] |

| 2-aminobenzothiazole derivative 20 | MCF-7 (Breast Adenocarcinoma) | 8.27 | [6] |

| 2-aminobenzothiazole derivative 13 | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [6] |

| 2-aminobenzothiazole derivative 13 | A549 (Lung Carcinoma) | 9.62 ± 1.14 | [6] |

| 2-aminobenzothiazole derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 | [6] |

| 2-aminobenzothiazole derivative 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [6] |

| 2-aminobenzothiazole derivative 24 | A549 (Lung Adenocarcinoma) | 39.33 ± 4.04 | [6] |

Kinase Inhibitory Activity

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Certain 2-aminobenzamide derivatives have been identified as kinase inhibitors.

Table 3: Kinase Inhibitory Activity of 2-Aminobenzamide Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 2-amidobenzimidazole derivative 3 | CK1δ | 1.80 | [7] |

| 2-amidobenzimidazole derivative 15 | CK1δ | 0.485 | [7] |

| 2-amidobenzimidazole derivative 18 | CK1δ | 0.12 | [7] |

| 2-amidobenzimidazole derivative 22 | CK1δ | 0.98 | [7] |

| 2-amidobenzimidazole derivative 23 | CK1δ | 0.0986 | [7] |

| 2-amidobenzimidazole derivative 24 | CK1δ | 2.53 | [7] |

| 2-amidobenzimidazole derivative 31 | CK1δ | 1.54 | [7] |

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminobenzamide derivatives has also been explored, with some compounds showing inhibition of key inflammatory mediators.

Table 4: Anti-inflammatory Activity of 2-Aminobenzamide Derivatives

| Compound | Assay | Activity | Reference |

| 2-aminobenzimidazole derivative 2e | Carrageenan-induced paw edema | Highest efficacy (not dose-related) | [8] |

| N-2-(Phenylamino) Benzamide Derivative 1H-30 | COX-2 Inhibition | Enhanced inhibitory effect | [9] |

Anticonvulsant Activity

Several 2- and 4-aminobenzamide derivatives have been evaluated for their anticonvulsant properties, with some demonstrating significant protection in animal models of seizures.[10][11]

Table 5: Anticonvulsant Activity of Aminobenzamide Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| 3-aminobenzanilide derivative 21 | Maximal Electroshock (MES) | 13.48 | [10] |

| 4-amino-N-(α-methylbenzyl)-benzamide | Maximal Electroshock (MES) | 18.02 | [12] |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock (MES) | 2.60 | [12] |

Predicted Mechanism of Action: HDAC Inhibition

A prominent predicted mechanism of action for the anticancer activity of this compound is the inhibition of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[13] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by 2-aminobenzamide derivatives can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

The 2-aminobenzamide moiety is believed to act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes.[3] The N-(3-hydroxypropyl)benzamide portion of the molecule would then occupy the linker and cap region, interacting with amino acid residues at the rim of the active site, which could influence the inhibitor's potency and selectivity. Studies have shown that inhibition of both HDAC1 and HDAC3 is necessary to achieve significant upregulation of silenced genes like FXN in Friedreich's ataxia.[13] This dual inhibition may also be critical for the anticancer effects. Downstream of HDAC1/3 inhibition, the expression of genes involved in transcriptional repression, such as H2AFY2 (encoding macroH2A) and PCGF2 (Polycomb group ring finger 2), has been observed to be downregulated.[13]

Mandatory Visualization: Predicted Signaling Pathway

Caption: Predicted HDAC inhibition pathway.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the predicted biological activities of this compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Bacterial or fungal cultures

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an agar plate to create a lawn.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period (e.g., 1 hour) to permit diffusion of the compounds into the agar.

-

Invert the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualization: Agar Well Diffusion Workflow

Caption: Agar well diffusion assay workflow.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: MTT Assay Workflow

Caption: MTT assay experimental workflow.

Conclusion

The analysis of structurally related 2-aminobenzamide derivatives provides a strong predictive foundation for the biological activities of this compound. This compound is anticipated to possess a multifaceted pharmacological profile, with potential applications as an antimicrobial, anticancer, kinase inhibitory, anti-inflammatory, and anticonvulsant agent. The most prominent predicted mechanism for its anticancer effects is the inhibition of class I HDACs. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities. Further investigation into this molecule is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]

- 8. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of N-Substituted Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, leading to their investigation and use in a variety of therapeutic areas, including oncology, neuropsychiatry, and infectious diseases. This technical guide provides an in-depth overview of the key molecular targets of N-substituted benzamides, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development.

Key Therapeutic Targets and Mechanisms of Action

N-substituted benzamides exert their effects by interacting with a diverse range of biological targets. The primary mechanisms of action can be broadly categorized as follows:

-

Epigenetic Modulation: A significant number of N-substituted benzamides function as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes. This mechanism is a cornerstone of their application in oncology.

-

Neurotransmitter Receptor Modulation: In the central nervous system, N-substituted benzamides are well-known for their interaction with dopamine and serotonin receptors. Many act as antagonists at D2 and D3 dopamine receptors, a property leveraged in antipsychotic medications.[1][2] Additionally, modulation of various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2, 5-HT4) contributes to their potential as atypical antipsychotics and agents for gastrointestinal disorders.[3][4]

-

Enzyme Inhibition: Beyond HDACs, this class of compounds has been shown to inhibit other critical enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of diabetes and Mycobacterium tuberculosis QcrB, a target for new anti-tuberculosis drugs.

-

Signal Transduction Pathway Interference: N-substituted benzamides can also modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways. Inhibition of these pathways can lead to apoptosis in cancer cells and a reduction in inflammation.

Quantitative Data: Inhibitory and Binding Affinities

The following tables summarize the quantitative data for various N-substituted benzamides against their respective targets, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of N-Substituted Benzamides against Histone Deacetylases (HDACs)

| Compound/Derivative | HDAC Isoform | IC50 (nM) | Reference |

| Entinostat (MS-275) | HDAC1 | 930 | [5] |

| HDAC2 | 950 | [5] | |

| HDAC3 | 1800 | [5] | |

| Compound 7j | HDAC1 | 650 | [5] |

| HDAC2 | 780 | [5] | |

| HDAC3 | 1700 | [5] | |

| Compound 16 | HDAC3 | 30 | [6] |

| Compound 13 | HDAC3 | 41 | [6] |

| Compound 15k | HDAC1 | 80 | [7] |

| HDAC2 | 110 | [7] | |

| HDAC3-NCoR2 | 6 | [7] | |

| Compound 6a | HDAC1 | 4.4 | [8] |

| HDAC2 | 31.6 | [8] | |

| Compound 10c | HDAC1 | 41.8 | [8] |

| HDAC2 | 89.1 | [8] |

Table 2: Binding Affinities of N-Substituted Benzamides for Dopamine and Serotonin Receptors

| Compound/Derivative | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Raclopride | Dopamine D2 | Potent (Specific value not in abstract) | [1] |

| Amisulpride | Dopamine D2 | Potent (Specific value not in abstract) | [1] |

| YM-09151-2 | Dopamine D2 | 0.057 | [9] |

| (Fluoroalkyl)salicylamides | Dopamine D2 | ~1 (IC50) | [2][10] |

| Compound 6a | Dopamine D3 | 1.4 | [11] |

| Compound 7a | Dopamine D3 | 2.5 | [11] |

| Compound 23 | 5-HT1B-like | pKB > 7.0 | [3] |

| Compound 46 | 5-HT1B-like | pKB = 7.48 | [12] |

| Compound 61 | 5-HT1B-like | pKB = 7.54 | [12] |

| Compound 15 (Y-25130) | 5-HT3 | 2.9 | [13] |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-substituted benzamides.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the activity of N-substituted benzamides.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

-

Principle: A fluorogenic substrate, typically an acetylated lysine coupled to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), is used. HDAC enzymes deacetylate the lysine residue. A developing agent, often a protease like trypsin, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.[14]

-

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

HDAC developer (e.g., Trypsin in a suitable buffer).

-

Test N-substituted benzamide compounds and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

-

96- or 384-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and controls in assay buffer.

-

Add the HDAC enzyme to the wells of the microplate, followed by the test compounds or controls.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the HDAC developer.

-

Incubate for a further period (e.g., 15-20 minutes) at room temperature to allow for fluorophore release.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15][16]

-

Dopamine D2 Receptor Binding Assay (Radioligand)

This assay measures the affinity of N-substituted benzamides for the dopamine D2 receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride), which has a high affinity for the D2 receptor. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).[17]

-

Materials:

-

A source of dopamine D2 receptors, typically cell membranes from a cell line stably expressing the receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).

-

Radiolabeled ligand (e.g., [3H]spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Test N-substituted benzamide compounds.

-

A known D2 antagonist (e.g., haloperidol or unlabeled spiperone) to determine non-specific binding.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In assay tubes, combine the receptor-containing membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the unlabeled antagonist in excess (for non-specific binding).

-

Incubate the mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach binding equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition curve (percentage of specific binding versus log of compound concentration).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19]

-

Serotonin Receptor Functional Assay (Calcium Flux)

This assay is used to determine if an N-substituted benzamide acts as an agonist or antagonist at a Gq-coupled serotonin receptor (e.g., 5-HT2A).

-

Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca2+). This assay uses a cell line stably expressing the serotonin receptor of interest and loaded with a Ca2+-sensitive fluorescent dye. An increase in intracellular Ca2+ concentration upon compound addition results in a change in fluorescence, which can be measured to determine the compound's functional activity.

-

Materials:

-

A cell line stably expressing the target serotonin receptor (e.g., HEK293 or CHO cells).

-

A fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test N-substituted benzamide compounds.

-

A known serotonin receptor agonist (e.g., serotonin) and antagonist.

-

A fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the Ca2+-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

For agonist mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound and monitor the change in fluorescence over time. The maximum fluorescence intensity is used to determine the agonist activity (EC50).

-

For antagonist mode: Pre-incubate the cells with the test compound for a specific period. Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80) and measure the fluorescence change. The ability of the test compound to reduce the agonist-induced response is used to determine its antagonist activity (IC50).

-

Plot the response against the log of the compound concentration to determine EC50 or IC50 values.[20][21]

-

Conclusion

N-substituted benzamides are a rich source of pharmacologically active molecules with a wide array of therapeutic targets. Their ability to modulate epigenetic pathways, neurotransmitter systems, and key enzymatic activities underscores their importance in modern drug discovery. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Future research will likely focus on developing more selective and potent N-substituted benzamides with improved pharmacokinetic profiles to address unmet needs in oncology, neurology, and beyond.

References

- 1. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and serotonergic activity of substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT(1B)-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 18. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. innoprot.com [innoprot.com]

- 21. droracle.ai [droracle.ai]

Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 2-amino-N-(3-hydroxypropyl)benzamide. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols, data analysis, and visualization of relevant biological pathways.

Spectroscopic Data

Predicted and Reference ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Reference Data.

| Proton Assignment | Predicted δ (ppm) | Reference δ (ppm) for 2-Aminobenzamide Moiety [1][2] | Reference δ (ppm) for 3-Aminopropanol Moiety [3] |

| Aromatic H (4 protons) | 6.5 - 7.8 (m) | 6.50 - 7.80 (m) | - |

| Amine (-NH₂) | ~5.5 (br s) | ~5.4 - 6.4 (br s) | - |

| Amide (-NH-) | ~8.0 (t) | - | - |

| Methylene (-CH₂-NH) | ~3.4 (q) | - | ~2.8 (t) |

| Methylene (-CH₂-CH₂-) | ~1.8 (p) | - | ~1.6 (p) |

| Methylene (-CH₂-OH) | ~3.6 (t) | - | ~3.5 (t) |

| Hydroxyl (-OH) | Variable (br s) | - | Variable (br s) |

Solvent: Predicted in DMSO-d₆. Reference data may be in various solvents. m = multiplet, br s = broad singlet, t = triplet, q = quartet, p = pentet.

Predicted and Reference ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Reference Data.

| Carbon Assignment | Predicted δ (ppm) | Reference δ (ppm) for 2-Aminobenzamide Moiety | Reference δ (ppm) for 3-Aminopropanol Moiety |

| Carbonyl (C=O) | ~169 | ~168-170 | - |

| Aromatic C-NH₂ | ~150 | ~150 | - |

| Aromatic C-H (x4) | 115 - 133 | 115 - 133 | - |

| Aromatic C-C=O | ~116 | ~116 | - |

| Methylene (-CH₂-NH) | ~38 | - | ~40 |

| Methylene (-CH₂-CH₂-) | ~32 | - | ~35 |

| Methylene (-CH₂-OH) | ~59 | - | ~60 |

Solvent: Predicted in DMSO-d₆. Reference data may be in various solvents.

Infrared (IR) Spectroscopy

Table 3: Predicted and Typical Infrared (IR) Absorption Frequencies.

| Functional Group | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) [4][5][6] |

| N-H Stretch (Amine, Amide) | 3450 - 3200 | 3500 - 3200 |

| O-H Stretch (Alcohol) | 3300 (broad) | 3600 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2950 - 2850 | 2960 - 2850 |

| C=O Stretch (Amide I) | ~1640 | 1680 - 1630 |

| N-H Bend (Amide II) | ~1550 | 1570 - 1515 |

| C=C Stretch (Aromatic) | 1600, 1480 | 1600 - 1450 |

| C-O Stretch (Alcohol) | ~1050 | 1260 - 1000 |

Mass Spectrometry

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzamides. The molecular ion peak [M]⁺ should be observed. Key fragmentation would involve the cleavage of the amide bond. A reference mass spectrum for the similar compound 2-amino-5-chloro-N-(3-hydroxypropyl)benzamide shows a clear molecular ion peak.

Table 4: Predicted Key Mass Spectrometry Fragments.

| m/z | Fragment Ion | Notes |

| 194 | [C₁₀H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 120 | [C₇H₆NO]⁺ | Loss of the hydroxypropylamine side chain |

| 106 | [C₇H₆N]⁺ | Further fragmentation of the benzoyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 75 | [C₃H₉NO]⁺ | Hydroxypropylamine cation |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding amine.[1][7] This procedure can be adapted for the synthesis of the title compound.

Procedure:

-

To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of 3-aminopropanol (1 equivalent) in the same solvent.

-

The reaction mixture is then heated under reflux for several hours (typically 4-6 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product may precipitate out of the solution upon cooling or by the addition of water.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., water or a cold solvent mixture), and can be further purified by recrystallization.

Synthesis workflow for this compound.

Potential Biological Signaling Pathways

Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, including acting as Histone Deacetylase (HDAC) inhibitors and antimicrobial agents.[8][9][10][11]

HDAC Inhibition

As HDAC inhibitors, 2-aminobenzamide derivatives can modulate gene expression by altering the acetylation state of histones, leading to a more open chromatin structure and allowing for transcription of tumor suppressor genes.[8][9] This can induce cell cycle arrest and apoptosis in cancer cells.

HDAC inhibition by 2-aminobenzamide derivatives.

Antimicrobial Action

The antimicrobial mechanism of benzamide derivatives is not fully elucidated but is thought to involve the disruption of essential bacterial processes.[10][11] This could include interference with cell wall synthesis, inhibition of crucial enzymes, or disruption of bacterial signaling pathways.

Potential antimicrobial mechanisms of action.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-{[(2-Hydroxypropyl)amino]methyl}benzamide | C11H16N2O2 | CID 43499857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]

molecular weight of 2-amino-N-(3-hydroxypropyl)benzamide

An In-depth Technical Guide on 2-amino-N-(3-hydroxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule belonging to the versatile class of 2-aminobenzamides. While specific experimental data for this exact compound is limited in published literature, this document extrapolates from well-established chemical principles and the known biological activities of structurally related analogues to provide a foundational understanding for research and development professionals.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a benzamide core substituted with an amino group at the ortho-position and a 3-hydroxypropyl group on the amide nitrogen. The presence of the primary aromatic amine, the amide linkage, and the terminal hydroxyl group makes it an interesting candidate for further chemical modification and biological screening.

The molecular structure dictates its physicochemical properties, which are crucial for its behavior in biological systems. Based on its structure, the molecular formula is C₁₀H₁₄N₂O₂. From this, the molecular weight can be precisely calculated.

| Property | Data | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Monoisotopic Mass | 194.10553 Da | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)N)C(=O)NCCCO | |

| InChI Key | Predicted: SBPZRWVASCWDHI-UHFFFAOYSA-N |

Note: Physicochemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Synthesis Methodology

The synthesis of N-substituted 2-aminobenzamides is well-documented, with a common and efficient method involving the reaction of isatoic anhydride with a corresponding primary amine.[1][2] This approach offers a direct route to the target compound by using 3-amino-1-propanol as the amine nucleophile.

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of this compound, adapted from established methods for similar derivatives.[1][2]

Materials:

-

Isatoic anhydride

-

3-Amino-1-propanol

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware and heating apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.

-

Add 3-amino-1-propanol (1.1 equivalents) to the solution dropwise at room temperature with stirring.

-

Upon addition, CO₂ evolution may be observed as the anhydride ring opens and reacts with the amine.

-

Heat the reaction mixture to 60-70°C and maintain for 1.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

-

Characterize the final product using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

References

A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific, publicly available stability studies for 2-amino-N-(3-hydroxypropyl)benzamide are not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds.[1][2] The methodologies, data, and pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

This compound is a benzamide derivative. The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish the intrinsic stability of the molecule.[1] This process is fundamental for developing stability-indicating analytical methods, which are essential for the reliable quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

This technical guide outlines a recommended approach for conducting forced degradation studies on this compound.

Proposed Experimental Protocols for Forced Degradation

The objective of these protocols is to induce a target degradation of approximately 5-20% to ensure that the primary degradation products are generated without being further degraded themselves.[2]

2.1 Materials and Equipment

-

Compound: this compound (Purity ≥99%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water, Phosphate buffers.

-

Equipment: HPLC-UV/DAD system, pH meter, calibrated oven, photostability chamber, analytical balance.

2.2 General Procedure for Sample Preparation A stock solution of this compound (e.g., 1 mg/mL) will be prepared in a suitable solvent such as methanol or acetonitrile. This stock will be used for all stress conditions.

2.3 Hydrolytic Degradation (Acidic and Basic)

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Store the mixture at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.[1]

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Store the mixture at 60°C and collect samples at similar time points. Neutralize the samples with an equivalent amount of 0.1 N HCl prior to analysis.[1]

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C, sampling at appropriate intervals.

2.4 Oxidative Degradation

-

Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protect it from light.

-

Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

2.5 Thermal Degradation

-

Expose the solid compound to dry heat in a calibrated oven at a temperature such as 80°C.

-

Collect samples of the solid at various time points.

-

Dissolve the samples in the initial solvent for HPLC analysis.

2.6 Photolytic Degradation

-

Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the exposure period.

Data Presentation: Hypothetical Stability Results

The following tables summarize hypothetical results from the proposed forced degradation studies. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound in HPLC analysis.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |

| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 18.5% | 1 |

| Neutral Hydrolysis | Water | 72 hours | 60°C | < 2% | 0 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 11.8% | 3 |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 4.1% | 1 |

| Photolytic (Solution) | ICH Q1B | - | Room Temp | 9.5% | 2 |

Table 2: Chromatographic Profile of Degradation Products (Hypothetical Data)

| Stress Condition | Degradant | Retention Time (min) | Relative Retention Time (RRT) |

| Acidic Hydrolysis | D1 | 3.5 | 0.58 |

| D2 | 8.2 | 1.37 | |

| Basic Hydrolysis | D3 | 2.1 | 0.35 |

| Oxidation | D4 | 4.8 | 0.80 |

| D5 | 7.1 | 1.18 | |

| D6 | 9.3 | 1.55 | |

| Thermal (Solid) | D3 | 2.1 | 0.35 |

| Photolytic (Solution) | D7 | 6.5 | 1.08 |

| D8 | 10.4 | 1.73 | |

| Parent Compound Retention Time = 6.0 min |

Visualization of Workflows and Pathways

4.1 Experimental Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.

Caption: Workflow for Forced Degradation Studies.

4.2 Potential Degradation Pathways

Based on the structure of this compound, the primary sites susceptible to degradation are the amide bond and the primary amine. The following diagram illustrates these potential hydrolytic and oxidative degradation pathways.

Caption: Potential Degradation Pathways.

Conclusion

This guide provides a foundational methodology for assessing the intrinsic stability of this compound. While specific experimental data is not yet available, the outlined protocols for forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions represent a comprehensive starting point. The successful execution of these studies will enable the identification of key degradation products, elucidation of degradation pathways, and the development of a crucial stability-indicating analytical method. This, in turn, is a prerequisite for the further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-N-(3-hydroxypropyl)benzamide, a versatile intermediate in pharmaceutical and materials science research. The synthesis is achieved through the reaction of isatoic anhydride with 3-amino-1-propanol, a reliable and efficient method for the preparation of 2-aminobenzamide derivatives. This protocol includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, safety precautions, and methods for product purification and characterization.

Introduction

2-aminobenzamide derivatives are a significant class of compounds in medicinal chemistry, often serving as key building blocks for the synthesis of various heterocyclic systems, including quinazolinones, benzodiazepines, and other biologically active molecules. The title compound, this compound, incorporates a hydrophilic hydroxypropyl side chain, which can be valuable for modulating the pharmacokinetic properties of drug candidates. The presented synthesis route via isatoic anhydride is a widely used and straightforward method, characterized by its operational simplicity and generally good yields. The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl group of isatoic anhydride, followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide.

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density | Solubility |

| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | White to off-white solid | 243 (decomposes) | N/A | N/A | Soluble in DMF and DMSO |

| 3-Amino-1-propanol | C₃H₉NO | 75.11[1] | Clear, colorless to pale yellow liquid[2] | 10-12[1] | 184-187[1] | 0.982 g/mL at 20 °C[1] | Miscible with water and alcohols[2] |

Table 2: Expected Product Characterization

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molar Mass | 194.23 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Expected Yield | 70-90% |

| Mass Spectrometry (ESI-MS) [M+H]⁺ | Predicted: 195.1128[3] |

Experimental Protocols

Materials and Equipment

-

Isatoic anhydride (≥98%)

-

3-Amino-1-propanol (≥99%)[1]

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)